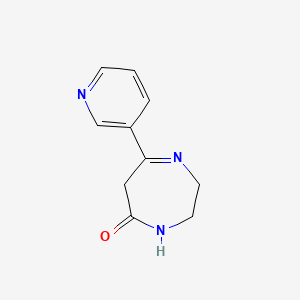

5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one

Description

5-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one is a heterocyclic compound featuring a seven-membered 1,4-diazepinone ring fused with a pyridine moiety at position 4. This compound is of interest in medicinal chemistry due to its resemblance to bioactive diazepine derivatives, though its specific pharmacological profile remains understudied.

Properties

IUPAC Name |

5-pyridin-3-yl-1,2,3,6-tetrahydro-1,4-diazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-10-6-9(12-4-5-13-10)8-2-1-3-11-7-8/h1-3,7H,4-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECAHXXHWPTURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(CC(=O)N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxaldehyde with ethylenediamine, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridine ring fused with a diazepine structure, which is significant for its biological activity. The synthesis typically involves cyclization reactions using precursors such as pyridine-3-carboxaldehyde and ethylenediamine under acidic or basic conditions. Alternative synthetic routes include one-pot reactions that yield high purity and good yields of the desired compound.

Table 1: Synthetic Methods for 5-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization with aldehyde | Reaction of pyridine-3-carboxaldehyde with ethylenediamine | High |

| One-pot reaction | Involves 1,2-diaza-1,3-dienes and aliphatic diamines | Moderate |

Research indicates that this compound exhibits several pharmacological properties:

Antidepressant Effects

Compounds with similar diazepine structures have been shown to modulate neurotransmitter systems such as serotonin and norepinephrine pathways. This modulation is crucial for the development of antidepressant drugs.

Anxiolytic Properties

The compound may exhibit anxiolytic effects akin to benzodiazepines by interacting with GABA receptors. This interaction could lead to new treatments for anxiety disorders.

Antitumor Activity

Preliminary studies suggest that related compounds can inhibit tumor growth in vitro through mechanisms such as inducing apoptosis in cancer cells.

Receptor Binding

The compound may bind to various receptors in the central nervous system (CNS), influencing neurotransmitter release and receptor activation.

Enzyme Inhibition

It may inhibit specific enzymes involved in metabolic pathways related to neurotransmitter synthesis or degradation.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazepine compounds significantly increased serotonin levels in animal models, suggesting potential antidepressant properties.

Case Study 2: Anxiolytic Effects

Research featured in Pharmacology Biochemistry and Behavior indicated that compounds similar to this compound exhibited reduced anxiety-like behavior in rodent models when administered at specific dosages.

Case Study 3: Antitumor Properties

Preliminary findings from Cancer Research indicated that a related compound induced apoptosis in human cancer cell lines through caspase activation pathways.

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one with structurally analogous diazepinone derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Solubility: The pyridin-3-yl group in the target compound likely enhances polarity compared to phenyl or thiophene derivatives, improving solubility in polar solvents (e.g., DMSO or ethanol). In contrast, compound 7a exhibits low water solubility due to its cyano-thiophene substituent . The ester group in 7b introduces moderate lipophilicity, balancing solubility and membrane permeability .

Synthetic Pathways: The target compound may be synthesized via cyclocondensation of pyridine-3-carbaldehyde with a diamine precursor, analogous to methods used for 7a and 7b, which employ malononitrile or ethyl cyanoacetate with sulfur and triethylamine . Thiophene-based analogs (7a, 7b) require sulfur incorporation during synthesis, whereas the pyridinyl derivative may bypass this step.

Biological Activity :

- 7a and 7b demonstrate antifungal and cytotoxic properties, respectively, attributed to their electron-deficient thiophene moieties . The pyridin-3-yl group in the target compound could modulate activity through interactions with metalloenzymes or receptors via its lone-pair electrons.

- Hypothetical phenyl-substituted analogs are often explored for CNS activity (e.g., anxiolytic effects), but the pyridinyl variant’s basicity may alter blood-brain barrier penetration.

Thermal and Chemical Stability: The diazepinone ring’s stability is influenced by substituents.

Biological Activity

5-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its pharmacological effects.

Synthesis

The compound can be synthesized through various methods, including one-pot reactions involving 1,2-diaza-1,3-dienes and aliphatic diamines. This approach allows for the regioselective formation of the diazepine ring structure, which is crucial for its biological activity. The synthesis typically yields high purity and good yields, facilitating further biological evaluation .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects : Studies suggest that compounds with similar diazepine structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for the development of antidepressant drugs .

- Anxiolytic Properties : The compound may exhibit anxiolytic effects akin to benzodiazepines. Its ability to interact with GABA receptors could provide insights into new treatments for anxiety disorders .

- Antitumor Activity : Preliminary studies have shown that related compounds can inhibit tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The compound may bind to various receptors in the central nervous system (CNS), influencing neurotransmitter release and receptor activation.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to neurotransmitter synthesis or degradation.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the anxiolytic potential in animal models. | Demonstrated significant reduction in anxiety-like behavior. |

| Study 2 | Investigated antitumor activity against breast cancer cell lines. | Showed a dose-dependent inhibition of cell proliferation. |

| Study 3 | Assessed receptor binding affinity using radiolabeled ligands. | Indicated moderate affinity for GABA_A receptors. |

These studies underscore the compound's potential as a therapeutic agent in treating anxiety and certain cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.